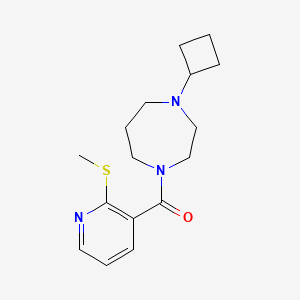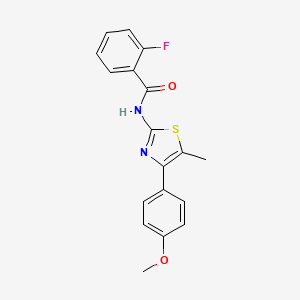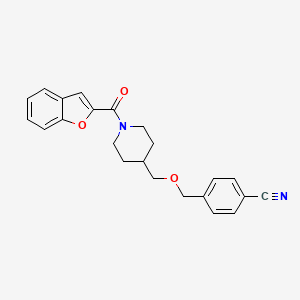![molecular formula C23H14FN3O2S B2971380 3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one CAS No. 1982159-14-7](/img/structure/B2971380.png)
3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using various methods.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including those with fluorophenyl groups, have demonstrated significant antimicrobial properties. In a study by Desai, Vaghani, and Shihora (2013), novel fluorine-containing quinazolinone derivatives exhibited noteworthy in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Antiviral Activity
Novel quinazolinone derivatives have also been evaluated for their antiviral activities. Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones and screened them for activity against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona, highlighting their potential in antiviral research (Selvam et al., 2007).
Anticonvulsant Activity
Research on quinazolinone derivatives extends to the development of new classes of anticonvulsant agents. Alagarsamy and Parthiban (2013) investigated novel quinazolin-4(3H)-ones for their H1-antihistaminic activity, which also suggests a potential application in treating neurological disorders (Alagarsamy & Parthiban, 2013).
Anticancer Activity
Quinazolinone compounds have been studied for their potential anticancer activities. A study by Wedge et al. (2002) on ZD6474, a compound structurally related to quinazolinones, showed inhibition of vascular endothelial growth factor signaling, angiogenesis, and tumor growth, suggesting the utility of quinazolinone derivatives in cancer therapy (Wedge et al., 2002).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-(2-iminochromen-3-yl)sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2S/c24-15-9-11-16(12-10-15)27-22(28)17-6-2-3-7-18(17)26-23(27)30-20-13-14-5-1-4-8-19(14)29-21(20)25/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPGDUNSFBYRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)
![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)
![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)


![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)
![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)

![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)